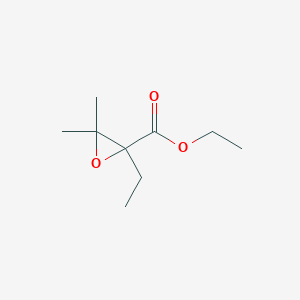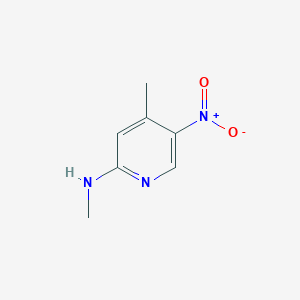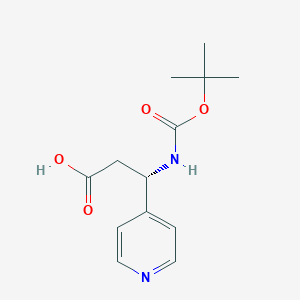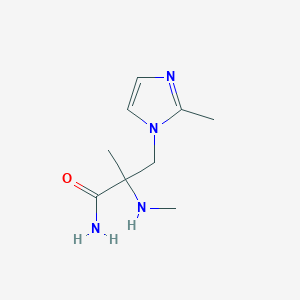
2-(4-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile is a compound that features an isoindoline-1,3-dione core structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The presence of both amino and nitrile functional groups makes it a versatile intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of phthalic anhydride with glycine in the presence of triethylamine and toluene as a solvent . Another approach involves the use of 4-aminobenzoic acid and phthalic anhydride in glacial acetic acid, followed by refluxing the mixture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction , and various oxidizing agents for oxidation reactions. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile and its derivatives involves interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its interaction with γ-aminobutyric acid (GABA) receptors . The compound’s structure allows it to bind with high affinity to these receptors, modulating their activity and exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: Another compound with an isoindoline-1,3-dione core, used in the synthesis of GABA analogs.
N-isoindoline-1,3-diones: A class of compounds with similar core structures, used in various applications including pharmaceuticals and materials science.
Uniqueness
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile is unique due to the presence of both amino and nitrile functional groups, which provide versatility in chemical reactions and potential for diverse applications. Its ability to interact with biological targets, such as GABA receptors, further distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C10H7N3O2 |
|---|---|
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
2-(4-amino-1,3-dioxoisoindol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H7N3O2/c11-4-5-13-9(14)6-2-1-3-7(12)8(6)10(13)15/h1-3H,5,12H2 |
Clave InChI |
ODUZZDMEBSVVGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13486378.png)


![7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]](/img/structure/B13486408.png)






![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13486446.png)
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B13486447.png)
![6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13486450.png)
